

Rilpivirine hydrochloride's role in antiretroviral therapy development

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Compound of Interest

Compound Name: *Rilpivirine Hydrochloride*

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An In-depth Technical Guide on the Role of **Rilpivirine Hydrochloride** in Antiretroviral Therapy Development

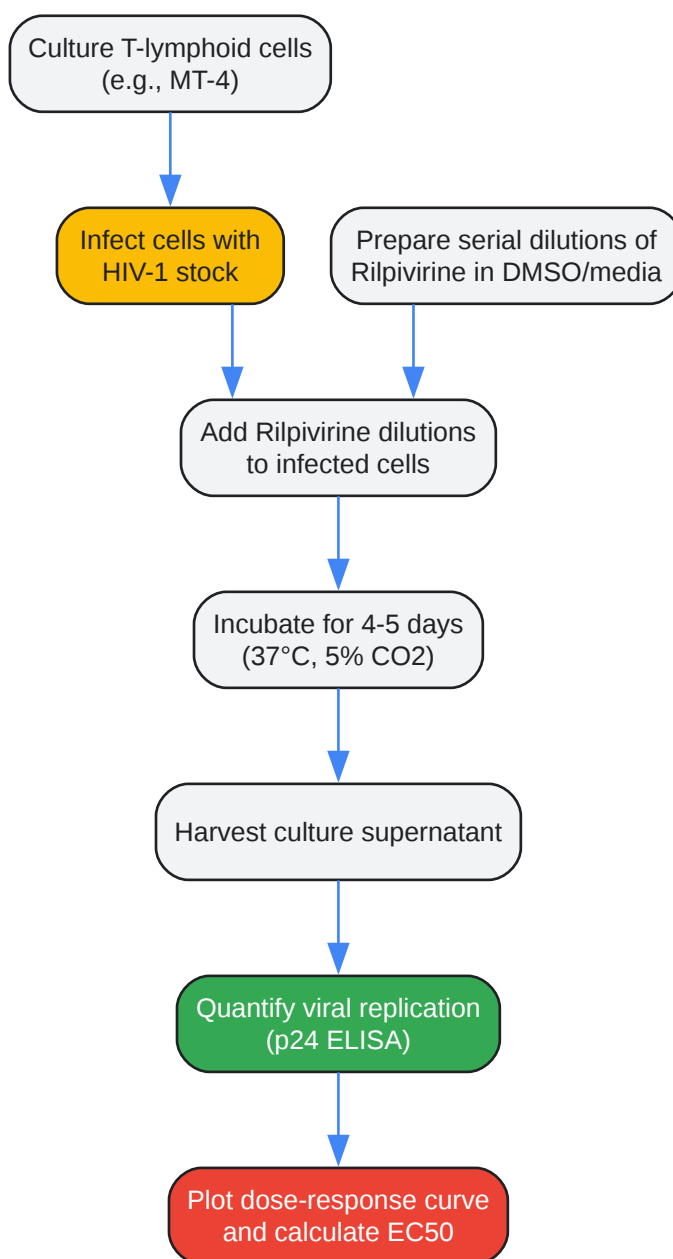
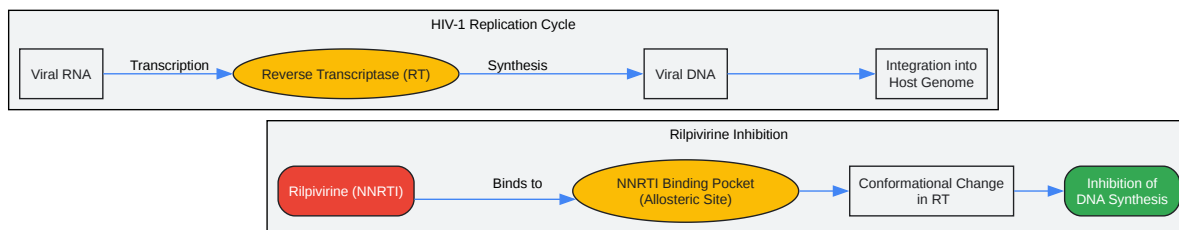
Introduction

Rilpivirine hydrochloride, a diarylpyrimidine derivative, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the landscape of antiretroviral therapy (ART).[1][2][3] Developed by Tibotec (now part of Janssen), it was approved by the U.S. Food and Drug Administration (FDA) in 2011 for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in treatment-naïve adult patients.[1][4][5] Characterized by higher potency, a longer half-life, and an improved side-effect profile compared to first-generation NNRTIs like efavirenz, rilpivirine represents a significant advancement in HIV-1 management.[1][3] Its development has expanded treatment options, leading to its inclusion in single-tablet regimens and the first long-acting injectable ART, fundamentally altering the paradigm of HIV care.

Mechanism of Action

Rilpivirine operates through the non-competitive inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[6][7][8] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, NNRTIs bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[6][7] This binding induces a conformational change in the enzyme, specifically altering the flexibility and position of the "thumb" and "finger" subdomains.[6] The distortion of the enzyme's

structure ultimately blocks the polymerase activity, halting the conversion of viral RNA into DNA and thereby preventing the virus from integrating its genetic material into the host cell's genome.[6][7][9] The flexibility of rilpivirine's structure allows it to adapt to the binding pocket, contributing to its high potency and activity against some NNRTI-resistant viral strains.[8]



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